Isonicotinic acid (2-hydroxy-benzylidene)hydrazide

Catalog No.
S14572957
CAS No.
M.F
C13H11N3O2
M. Wt
241.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isonicotinic acid (2-hydroxy-benzylidene)hydrazide

Product Name

Isonicotinic acid (2-hydroxy-benzylidene)hydrazide

IUPAC Name

N-[(Z)-(2-hydroxyphenyl)methylideneamino]pyridine-4-carboxamide

Molecular Formula

C13H11N3O2

Molecular Weight

241.24 g/mol

InChI

InChI=1S/C13H11N3O2/c17-12-4-2-1-3-11(12)9-15-16-13(18)10-5-7-14-8-6-10/h1-9,17H,(H,16,18)/b15-9-

InChI Key

VBIZUNYMJSPHBH-DHDCSXOGSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=NC=C2)O

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=O)C2=CC=NC=C2)O

Isonicotinic acid (2-hydroxy-benzylidene)hydrazide is a derivative of isonicotinic acid, which is a pyridine-4-carboxylic acid. This compound has gained attention due to its potential applications in medicinal chemistry, particularly in the development of anti-tuberculosis drugs. The molecular formula of isonicotinic acid hydrazide is C9H10N2OC_9H_{10}N_2O, and it features a hydrazide functional group attached to the isonicotinic acid structure, enhancing its biological activity.

That are significant for its synthesis and modification:

  • Formation of Hydrazones: Isonicotinic acid hydrazide can react with aldehydes and ketones to form hydrazones, which are useful intermediates in organic synthesis.
  • Reactions with Isocyanates: It can react with isocyanates to yield substituted urea derivatives, as demonstrated in studies where trimethylsilyl derivatives of isonicotinic acid hydrazide were reacted with hexamethyldisilazane and various isocyanates .
  • Cyclization Reactions: The compound can undergo cyclization reactions leading to the formation of more complex heterocyclic structures, which may exhibit enhanced biological properties.

Isonicotinic acid hydrazide exhibits significant biological activity, particularly as an anti-tuberculosis agent. Its mechanism of action primarily involves the inhibition of the InhA enzyme, which is crucial for mycolic acid synthesis in Mycobacterium tuberculosis . This inhibition disrupts bacterial cell wall synthesis, leading to the bactericidal effects observed with its use. Additionally, derivatives of isonicotinic acid hydrazide have shown promise in treating other conditions due to their diverse pharmacological profiles.

The synthesis of isonicotinic acid hydrazide typically involves the reaction of isonicotinic acid with hydrazine or its derivatives. Common methods include:

  • Direct Reaction: Isonicotinic acid can be reacted with hydrazine hydrate under acidic conditions to form isonicotinic acid hydrazide .
  • Ester Intermediates: Another approach involves the use of ethyl esters of isonicotinic acid, which react with hydrazine to yield the desired hydrazide .
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted methods that enhance the yield and reduce reaction times for synthesizing this compound.

Isonicotinic acid (2-hydroxy-benzylidene)hydrazide has several applications:

  • Pharmaceutical Development: It serves as a precursor for synthesizing various anti-tuberculosis drugs, particularly derivatives that enhance efficacy against resistant strains.
  • Biological Research: The compound is used in studies investigating differentiation processes in cancer cell lines and other biological systems .
  • Coordination Chemistry: As an organic ligand, it can form coordination complexes with metal ions, which are useful in materials science and catalysis .

Interaction studies have shown that isonicotinic acid hydrazide can interact with various biological targets beyond Mycobacterium tuberculosis. For instance:

  • Enzyme Inhibition: It has been studied for its inhibitory effects on enzymes involved in metabolic pathways, showcasing potential applications in treating metabolic disorders.
  • Metal Complex Formation: The ability to form stable complexes with transition metals opens avenues for developing new catalysts and materials .

Isonicotinic acid hydrazide shares structural similarities with several related compounds. Here are some notable comparisons:

Compound NameStructure SimilarityBiological ActivityUnique Features
IsoniazidYesAnti-tuberculosisFirst-line treatment for tuberculosis
Picolinic AcidYesAntioxidant propertiesCarboxyl group at 2-position
Nicotinic AcidYesNeurotransmitter roleCarboxyl group at 3-position
EthionamideYesAnti-tuberculosisContains a thioamide group

Isonicotinic acid hydrazide stands out due to its specific mechanism targeting the InhA enzyme, making it particularly effective against tuberculosis compared to other similar compounds.

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

241.085126602 g/mol

Monoisotopic Mass

241.085126602 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-08-10

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